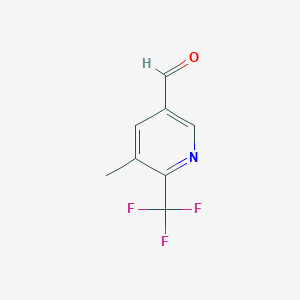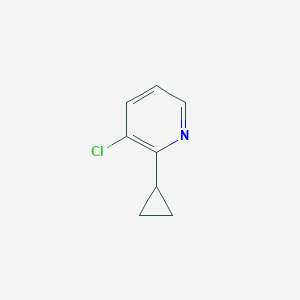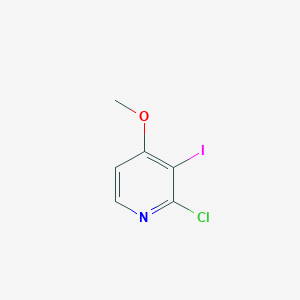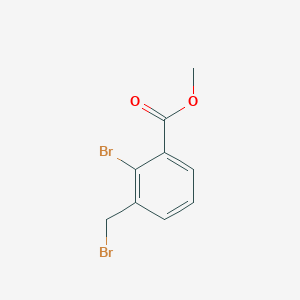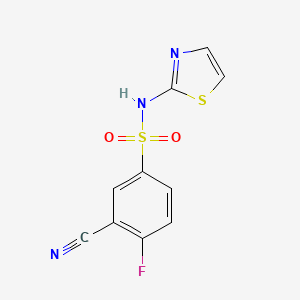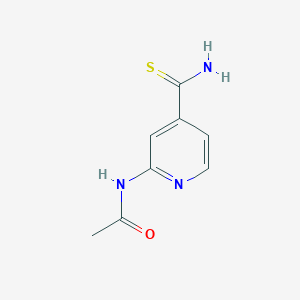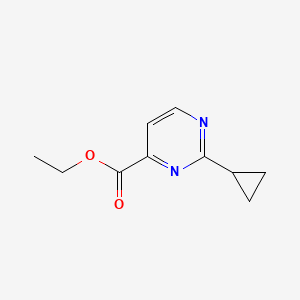![molecular formula C12H12ClN3O2 B1427137 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1211443-58-1](/img/structure/B1427137.png)
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Vue d'ensemble
Description
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is used as an intermediate in organic and pharmaceutical synthesis . It is also known as a Ribociclib Intermediate .
Molecular Structure Analysis
The molecular formula of this compound is C12H12ClN3O2 . The InChI code is 1S/C12H12ClN3O2/c13-12-14-6-7-5-9(11(17)18)16(10(7)15-12)8-3-1-2-4-8/h5-6,8H,1-4H2,(H,17,18) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 265.7 . It has a predicted density of 1.61±0.1 g/cm3 . The storage temperature is under inert gas (nitrogen or Argon) at 2-8°C . The pKa value is predicted to be 3.63±0.30 .Applications De Recherche Scientifique
1. Application in Breast Cancer Research
- Summary of Application: This compound has been used in the synthesis of derivatives that have shown promising results against breast cancer. The synthesized compounds were screened for their in vitro anti-microbial, anti-oxidant, anti-cancer activities and theoretical molecular docking studies .
- Methods of Application: The compounds were synthesized using solvent-free microwave irradiation conditions from readily available starting material . The synthesized compounds were then evaluated for their in vitro antimicrobial activity (MIC) against various microbial strains .
- Results: Among all the synthesized compounds, compounds 6e (51.35 μg/mL) and 6f (60.14 µg/mL) showed better activity profile against MCF-7 cell line for breast cancer activity .
2. Application in Organic and Pharmaceutical Synthesis
- Summary of Application: This compound is used as a key intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives . It is also used in the synthesis of ribociclib intermediates .
- Methods of Application: A green and simple Cu-catalyzed method was reported for the efficient synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide as the key intermediate in the synthetic approaches to pyrrolo[2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine through two routes in four steps and five steps, respectively .
- Results: This method provided green and economical approaches toward numerous pyrrolo[2,3-d]pyrimidine derivatives .
3. Application in Antimicrobial and Antioxidant Research
- Summary of Application: This compound has been used in the synthesis of derivatives that have shown promising results against various microbial strains and also exhibited antioxidant activity .
- Methods of Application: The compounds were synthesized using solvent-free microwave irradiation conditions from readily available starting material . The synthesized compounds were then evaluated for their in vitro antimicrobial activity (MIC) against various microbial strains .
- Results: Compounds 6f and 6d have shown potent antibacterial activity against most of the employed strains, especially against S. pneumoniae, B. cerus and S. aureus . Compound 7a (52.21 µg/mL) showed high potential activity for antioxidant using DPPH assay .
4. Application in Ribociclib Synthesis
- Summary of Application: This compound is used as a key intermediate in the synthesis of ribociclib, a drug used to treat breast cancer .
- Methods of Application: A green and simple Cu-catalyzed method was reported for the efficient synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide as the key intermediate in the synthetic approaches to ribociclib from 5-bromo-2,4-dichloropyrimidine .
- Results: This method provided green and economical approaches toward numerous pyrrolo[2,3-d]pyrimidine derivatives .
5. Application in Molecular Dynamics
- Summary of Application: This compound has been used in molecular dynamics and simulation studies .
- Methods of Application: Molecular docking study was conducted for the synthesized compounds with the active site of ER- alpha . Furthermore, molecular dynamics and simulation was conducted for the best pose interacted compound with the active site of the protein to study its stability and behavior in nanoscale .
- Results: The binding energy of these compounds to the active site of ER- alpha ranged from -7.12 kcal/mol to -1.21 kcal/mol .
6. Application in Green Chemistry
- Summary of Application: This compound has been used in the development of ecofriendly methods for the synthesis of Ribociclib precursor .
- Methods of Application: Hazardous solvent-free methodologies were optimized by using non-hazardous and renewable solvents such as EtOH and DMSO . Highly abundant and biologically relevant Zinc metal was employed for Hydrodechlorination reaction along with recommended solvent EtOH .
- Results: This work established a green alternative route to prepare Ribociclib without using Halogenated solvents not only in reaction but also in extraction and purification steps .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propriétés
IUPAC Name |
2-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c13-12-14-6-7-5-9(11(17)18)16(10(7)15-12)8-3-1-2-4-8/h5-6,8H,1-4H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCZVGKSFJMLRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC3=CN=C(N=C32)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601160300 | |
| Record name | 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601160300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
CAS RN |
1211443-58-1 | |
| Record name | 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211443-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601160300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

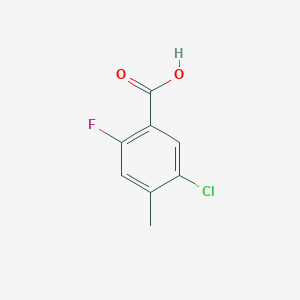
![2-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1427057.png)
![5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1427060.png)
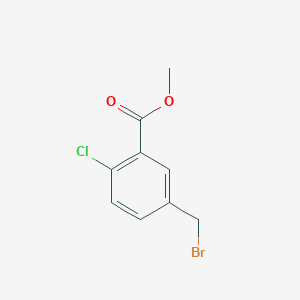
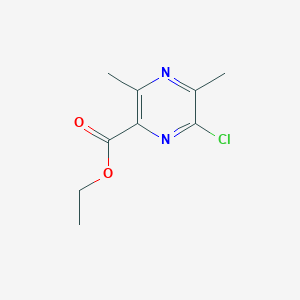
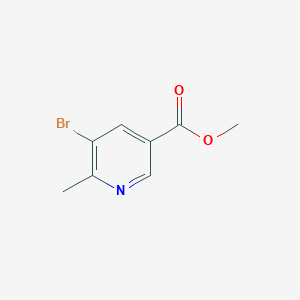
![(R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate](/img/structure/B1427066.png)
